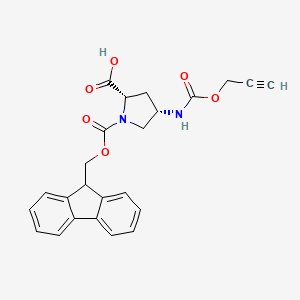
Fmoc-L-Pro(4-NH-Poc)-OH (4S)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Pro(4-NH-Poc)-OH (4S) is a useful research compound. Its molecular formula is C24H22N2O6 and its molecular weight is 434.448. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-Pro(4-NH-Poc)-OH (4S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Pro(4-NH-Poc)-OH (4S) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Applications
The advancement of peptide- and amino-acid-based nanotechnology has introduced new avenues for the development of biomedical materials. A study highlighted the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH. These nanoassemblies exhibit significant effects on bacterial morphology and are incorporated within resin-based composites to inhibit bacterial growth and viability without affecting the composites' mechanical and optical properties. This research underlines the potential of Fmoc-decorated amino acids in creating enhanced materials for biomedical applications, particularly in antibacterial and anti-inflammatory domains (Schnaider et al., 2019).
Supramolecular Gels for Biomedical Use
Fmoc-functionalized amino acids are essential in forming supramolecular hydrogels, recognized for their biocompatible and biodegradable properties, making them suitable for various biomedical applications. Research into Fmoc-Lys(FMOC)-OH, a positively charged amino acid, explores its weak antimicrobial properties and its role in enhancing the antimicrobial activity of supramolecular gels when combined with colloidal and ionic silver. These findings underscore the utility of Fmoc-functionalized amino acids in developing new soft materials for biomedical applications (Croitoriu et al., 2021).
Hydrogelation and Self-Assembly
The study of hydrogels formed by Fmoc-protected aromatic amino acids, such as phenylalanine derivatives, reveals the significant influence of side chain functionalization on self-assembly and hydrogelation behavior. Modifications to the C-terminal carboxylic acid of these molecules alter their hydrophobicity and hydrogen bond capacity, affecting their ability to form hydrogels. This research highlights the complex interplay between monomer and solvent interactions in self-assembly processes, offering insights for optimizing amino acid low molecular weight hydrogelators for various applications (Ryan et al., 2011).
Nanotechnology and Material Science
Fmoc-protected amino acids, such as Fmoc-Phe-OH, facilitate the formation of hydrogels that can stabilize fluorescent silver nanoclusters, showcasing the intersection of nanotechnology and material science. These hydrogels, formed at physiological pH and room temperature, provide a stable matrix for silver nanoclusters, exhibiting unique fluorescent properties. This application illustrates the potential of Fmoc-protected amino acids in creating functional materials for nanotechnology and material science research (Roy & Banerjee, 2011).
Chromatographic Applications
The development of improved high-performance liquid chromatography (HPLC) methods for the analysis of amino acids derivatized with 9-fluorenylmethyl chloroformate (Fmoc) demonstrates the relevance of Fmoc-protected amino acids in analytical chemistry. These methods facilitate the separation and analysis of amino acids, offering enhanced sensitivity and reproducibility for protein identification and quality control in biological samples (Ou et al., 1996).
Propriétés
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-ynoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20-21H,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBNECUQRITMN-BTYIYWSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
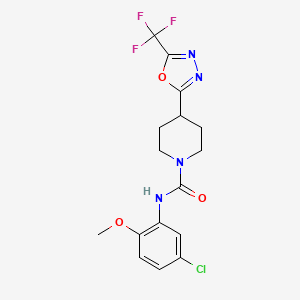
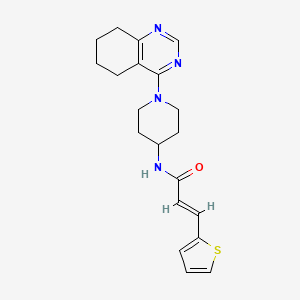
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)
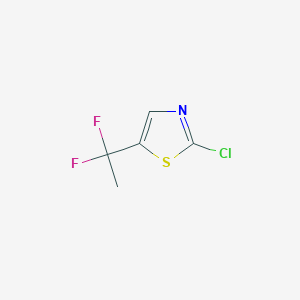
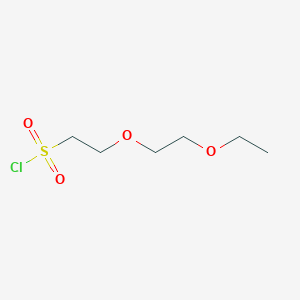
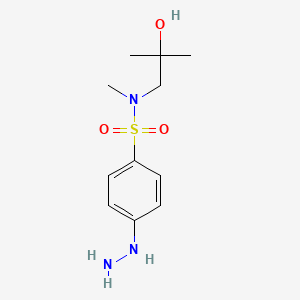
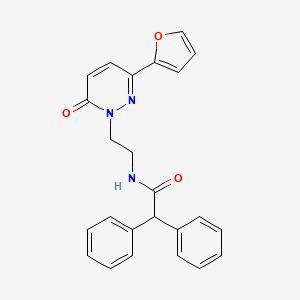
![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)
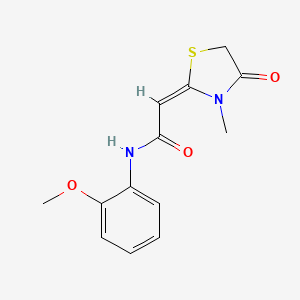
![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)



